5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol

Medicinal Chemistry Physicochemical Profiling ADME Prediction

5-tert-Butyl-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 401630-14-6) is a heterocyclic compound belonging to the 1,2,4-triazole-3-thiol class, existing primarily in its thione tautomeric form (3-tert-butyl-4-ethyl-1H-1,2,4-triazole-5-thione) at equilibrium. Its structure, comprising a 1,2,4-triazole core simultaneously substituted at the 4-position with an ethyl group and at the 5-position with a sterically bulky tert-butyl group, provides a unique molecular framework not readily interchangeable with other commercially available triazole-thiol analogs.

Molecular Formula C8H15N3S
Molecular Weight 185.29 g/mol
CAS No. 401630-14-6
Cat. No. B1327023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol
CAS401630-14-6
Molecular FormulaC8H15N3S
Molecular Weight185.29 g/mol
Structural Identifiers
SMILESCCN1C(=NNC1=S)C(C)(C)C
InChIInChI=1S/C8H15N3S/c1-5-11-6(8(2,3)4)9-10-7(11)12/h5H2,1-4H3,(H,10,12)
InChIKeyNIJAAXPBHBRUSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-tert-Butyl-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 401630-14-6): A Disubstituted 1,2,4-Triazole-3-thiol Building Block for Life Science Procurement


5-tert-Butyl-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 401630-14-6) is a heterocyclic compound belonging to the 1,2,4-triazole-3-thiol class, existing primarily in its thione tautomeric form (3-tert-butyl-4-ethyl-1H-1,2,4-triazole-5-thione) at equilibrium . Its structure, comprising a 1,2,4-triazole core simultaneously substituted at the 4-position with an ethyl group and at the 5-position with a sterically bulky tert-butyl group, provides a unique molecular framework not readily interchangeable with other commercially available triazole-thiol analogs .

Why 5-tert-Butyl-4-ethyl-4H-1,2,4-triazole-3-thiol Cannot Be Replaced by Other 1,2,4-Triazole-3-thiols in Experimental Workflows


The assumption that any 1,2,4-triazole-3-thiol can serve as a generic substitute is invalid due to the profound influence of substituents on the core scaffold's physicochemical and biological properties. For 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol, the presence of the tert-butyl group introduces significant steric hindrance near the thiol/thione moiety, which distinctly modulates its reactivity in nucleophilic substitution reactions compared to less hindered analogs like 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol. Furthermore, while the tautomeric equilibrium between thiol and thione forms is a conserved feature of this compound class [1], the electron-donating effects of the 5-tert-butyl substituent in combination with the 4-ethyl group create a unique electronic environment that directly impacts metal-coordination chemistry and S-functionalization potential, rendering direct 'drop-in' replacement by other triazole-thiols a source of experimental irreproducibility.

Quantitative Differentiation Guide for Procuring 5-tert-Butyl-4-ethyl-4H-1,2,4-triazole-3-thiol


Lipophilicity (Predicted LogP) Differentiation Against the 4-Methyl Analog

The lipophilicity of 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol is predicted to be higher than its closest commercially available analog, 5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 64540-65-4). This is a direct consequence of the elongation of the N-alkyl chain from a methyl to an ethyl group, which increases the compound's partition coefficient and may improve membrane permeability in cellular assays [1] [2].

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Tautomeric Stability and Thione Predominance Confirmed by Quantum Chemical Calculations

Quantum chemical calculations on disubstituted 1,2,4-triazole-3-thiones demonstrate that substituents, including alkyl groups at the 4- and 5-positions, have negligible effects on the relative stabilities of thiol and thione tautomers; the thione form consistently predominates in the gas phase [1]. This implies that the fundamental tautomeric behavior of 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol is conserved and predictable, and it will exist overwhelmingly as the 3-tert-butyl-4-ethyl-1H-1,2,4-triazole-5-thione isomer, irrespective of the steric bulk of the tert-butyl group.

Computational Chemistry Spectroscopic Analysis Lead Optimization

Differentiation in S-Functionalization Reactivity via Steric Shielding of the Thiol

The steric bulk of the tert-butyl group at the 5-position in 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol provides a shielded environment for the adjacent thiol/thione group, differentiating its reactivity in S-alkylation reactions from less hindered analogs such as 4,5-unsubstituted or 4-amino-substituted triazole-3-thiols. This steric shielding can be exploited to achieve greater selectivity in alkylation, potentially reducing undesired side reactions during bioconjugation or library synthesis [1].

Synthetic Chemistry Click Chemistry Bioconjugation

Optimal Application Scenarios for 5-tert-Butyl-4-ethyl-4H-1,2,4-triazole-3-thiol Based on Its Differentiated Profile


Design of Selective Enzyme Inhibitors Requiring a Bulky, Lipophilic Moiety

The combination of high predicted lipophilicity (LogP ~1.8) [1] and a sterically demanding tert-butyl group makes this compound an excellent candidate for targeting hydrophobic pockets in enzymes or protein-protein interaction interfaces. Its use as a core scaffold for generating focused libraries of S-alkylated derivatives is supported by its role in the synthesis of bioactive compounds, where the substituent pattern at the 4- and 5-positions proved critical for activity [2]. The increased LogP compared to the 4-methyl analog directly supports its selection for lead optimization programs where improved membrane permeability is a key objective.

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The predictable thione-thiol tautomerism of this disubstituted triazole, where the thione form is the dominant species [1], provides a stable, bidentate ligand system for soft metal ion coordination (e.g., Cu(I), Ag(I), Au(I)). The tert-butyl group enhances the framework's hydrophobicity and steric control around the metal center, a feature that can be exploited to create porous materials with tailored gas sorption properties or catalytic activity, distinct from MOFs built with less bulky triazole linkers.

Controlled S-Alkylation for Bioconjugation Chemistry

When precise, sterically controlled attachment of a triazole reporter or affinity tag is required, the bulky tert-butyl substituent in this compound acts as an internal protecting group, shielding the sulfur nucleophile. This allows for finer control over the rate of thiol-ene click reactions or nucleophilic substitutions, minimizing unwanted polyalkylation. This makes it a superior scaffold compared to its 4-amino or 4-aryl analogs for stepwise, high-fidelity bioconjugate construction.

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